2-(3-Methoxyphenyl)propanedial
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)propanedial | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-7,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFUYYOEROKGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857500-62-0 | |
| Record name | 2-(3-Methoxyphenyl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Positional Significance Within Aryl Substituted Propane 1,3 Dial Systems
The properties and reactivity of an aromatic compound are profoundly influenced by the nature and position of substituents on the aromatic ring. In the case of 2-(3-Methoxyphenyl)propanedial (B2474072), the methoxy (B1213986) group is located at the meta-position of the phenyl ring. This positioning is critical in defining the electronic and steric environment of the molecule, which in turn dictates its behavior in chemical reactions.
Ortho and Para Positions: In the ortho and para positions, the resonance effect dominates, leading to an increase in electron density at these positions and activating the ring towards electrophilic aromatic substitution. libretexts.orglibretexts.org These positions can directly participate in resonance delocalization with the methoxy group.
Meta Position: At the meta position, the resonance effect is not directly transmitted, and the electron-withdrawing inductive effect becomes more influential. wikipedia.org Consequently, a methoxy group at the meta position is generally considered to be electron-withdrawing, deactivating the ring relative to benzene (B151609) in electrophilic substitutions. wikipedia.orgdifferencebetween.com
This electronic differentiation has significant implications for the reactivity of the aldehyde groups in this compound. The electron-withdrawing nature of the meta-methoxy group can enhance the electrophilicity of the aldehyde carbons, potentially making them more susceptible to nucleophilic attack compared to their unsubstituted phenylpropanedial counterparts.
Chemical Space and Structural Analogues
The concept of "chemical space" encompasses the vast number of possible molecules that could theoretically exist. By exploring the structural analogues of 2-(3-Methoxyphenyl)propanedial (B2474072), we can gain a deeper understanding of structure-activity relationships and identify potential applications.
Structural analogues can be conceptualized by modifying different parts of the parent molecule:
Positional Isomers: The most closely related analogues are the ortho- and para-isomers: 2-(2-methoxyphenyl)propanedial and 2-(4-methoxyphenyl)propanedial. A comparative analysis of these isomers would reveal the distinct effects of the methoxy (B1213986) group's position on the molecule's properties and reactivity. researchgate.net For instance, the ortho-isomer may exhibit unique reactivity due to steric hindrance and potential intramolecular interactions between the methoxy and aldehyde groups. organicchemistrytutor.com The para-isomer, with its strong electron-donating resonance effect, would likely have a different electronic profile and reactivity compared to the meta-isomer.
Analogues with Different Substituents: Replacing the methoxy group with other electron-donating or electron-withdrawing groups at the meta-position would allow for a systematic study of substituent effects on the reactivity of the propanedial (B3416024) moiety.
Analogues with Modified Propanedial Unit: Alterations to the propanedial chain, such as substitution at the C1 or C3 positions, would lead to another class of analogues with different steric and electronic properties.
The table below presents a selection of structural analogues of this compound, highlighting the variations in their structure.
| Compound Name | Structural Variation | Potential Impact |
| 2-(2-Methoxyphenyl)propanedial | Positional isomer (ortho) | Increased steric hindrance, potential for intramolecular interactions. |
| 2-(4-Methoxyphenyl)propanedial | Positional isomer (para) | Enhanced electron-donating effect, altered reactivity of the aldehyde groups. |
| 2-Phenylpropanedial | Unsubstituted analogue | Baseline for studying the electronic effects of the methoxy group. |
| 2-(3-Nitrophenyl)propanedial | Analogue with a strong electron-withdrawing group | Significantly increased electrophilicity of the aldehyde carbons. |
| 2-(3-Methoxyphenyl)-1,3-propanediol | Reduction product | Analogue with alcohol functionalities instead of aldehydes. usbio.net |
Conceptual Framework for Studying Aromatic Dialdehyde Reactivity and Synthesis
Chemo- and Regioselective Synthesis Strategies
Achieving selectivity is paramount in the synthesis of multifunctional molecules like this compound. The presence of two aldehyde groups necessitates careful selection of reagents and reaction conditions to prevent over-oxidation, polymerization, or undesired reactions at the aromatic ring.
A primary route to 1,3-dialdehydes is the controlled oxidation of the corresponding 1,3-diols. The precursor, 2-(3-methoxyphenyl)propane-1,3-diol, can be synthesized through various methods, including the reduction of corresponding dicarboxylic acids or their esters. Once the diol is obtained, several oxidative methods can be employed.
Selective oxidation of primary alcohols to aldehydes without further oxidation to carboxylic acids is crucial. Modern reagents are designed to be mild and highly selective. A study on lignin (B12514952) model compounds demonstrated the selective oxidation of the primary hydroxyl group in a propanediol (B1597323) structure using a Ruthenium-based Shvo catalyst. rsc.org Other chemoenzymatic methods have also been explored for the selective oxidation of vicinal diols to α-hydroxy ketones using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). frontiersin.org While not directly forming a dialdehyde, these methods highlight the potential for selective oxidation in polyol systems.
Table 1: Comparison of Oxidizing Agents for Diol to Dialdehyde Conversion
| Oxidizing Agent/System | Conditions | Selectivity | Comments |
|---|---|---|---|
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Low temperature (-78 °C) | High for primary alcohols | Avoids over-oxidation; requires stoichiometric reagents. |
| Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | High for primary alcohols | Mild conditions, but reagent can be explosive under heat. |
| PCC/PDC on solid support | Room temperature, CH₂Cl₂ | Good | Reduces acidity, minimizing side reactions. |
| Shvo Catalyst (Ru-based) | 60 °C, 2-butanone | High for primary -OH rsc.org | Catalytic transfer hydrogenation method. rsc.org |
The synthesis of a related compound, 1-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-1,3-propanediol, has been reported, which could serve as a precursor. researchgate.net Subsequent oxidative cleavage of the vicinal diol portion would be required to generate the aldehyde functionality.
An alternative to direct oxidation involves the manipulation of existing carbonyl or related functional groups. This often requires the use of protecting groups to mask the reactivity of one aldehyde while the other is being formed or manipulated.
Acetals and ketals are common protecting groups for carbonyls, being stable to bases and nucleophiles but easily removed under aqueous acidic conditions. fiveable.me For a 1,3-dialdehyde, a monoprotected intermediate is essential for selective transformations. The use of 1,3-propanedithiol (B87085) to form a cyclic thioacetal (dithiane) at one carbonyl group is a robust strategy. uwindsor.ca This allows the remaining aldehyde to be manipulated or for the second aldehyde to be introduced, followed by deprotection using reagents like mercury(II) oxide. uwindsor.ca
Another approach involves the hydrolysis of enol ether derivatives. Enol ethers can serve as masked aldehyde groups and can be selectively deprotected under specific conditions.
Building the core structure through C-C bond formation offers a convergent approach. A key strategy for synthesizing 1,3-dicarbonyl compounds is the acylation of enolates. A method known as "soft enolization" uses a Lewis acid like magnesium bromide etherate (MgBr₂·OEt₂) to facilitate the formation of a ketone enolate and its subsequent acylation under mild conditions. organic-chemistry.org This approach is highly efficient for creating 1,3-diketones and avoids issues like competing O-acylation common in traditional Claisen condensations. organic-chemistry.org This methodology could be adapted for the synthesis of this compound by using a formylating agent to react with the enolate of 3-methoxyphenylacetaldehyde.
Hydroformylation of α,β-unsaturated aldehydes is another potential route. Starting with 3-methoxycinnamaldehyde, a hydroformylation reaction could theoretically introduce the second aldehyde group, although controlling the regioselectivity to form the branched 2-aryl product over the linear isomer is a significant challenge.
Organometallic reagents are pivotal in modern organic synthesis for forming C-C bonds with high precision. uwindsor.cauni-due.de The synthesis of the this compound framework can be envisioned using several organometallic strategies.
One approach involves the use of a nickel-catalyzed coupling reaction between an alkyl halide and an organomagnesium (Grignard) reagent. illinois.edu For instance, a properly substituted three-carbon electrophile could be coupled with a 3-methoxyphenylmagnesium bromide Grignard reagent. Transition-metal-catalyzed C-H activation is an increasingly powerful tool. acs.org A palladium catalyst could potentially be used to directly functionalize a C-H bond of a propane-1,3-dial derivative with a 3-methoxyphenyl (B12655295) group, though directing the reaction to the C2 position would require specific directing groups. acs.org
Furthermore, a modular nickel/photoredox-catalyzed approach has been developed for the synthesis of enantioenriched 1,3-diols from 1,3-propanediol (PDO) itself. researchgate.net This method could be used to generate the chiral diol precursor, which is then oxidized to the target dialdehyde. researchgate.net
Direct C-C Bond Formation for Assembly of the Propane-1,3-dial Core
Stereoselective Synthesis of Chiral this compound
The C2 position of this compound is a stereocenter. Therefore, controlling its absolute configuration is a key objective for applications where specific stereoisomers are required.
Diastereoselective synthesis is a powerful strategy for creating chiral molecules. It involves temporarily attaching a chiral auxiliary to an achiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to favor the formation of one diastereomer over others. After the desired stereocenter is set, the auxiliary is cleaved. osi.lvnumberanalytics.com
A prominent example is the Evans' asymmetric aldol (B89426) condensation. tandfonline.com In a potential synthesis, 3-methoxyphenylacetic acid could be attached to an Evans' chiral oxazolidinone auxiliary. The resulting imide can be selectively enolized, and this chiral enolate can then react with a suitable electrophile (e.g., a protected formaldehyde (B43269) equivalent) to establish the stereocenter at C2 with high diastereoselectivity. Reductive cleavage of the auxiliary would yield a chiral alcohol, which can then be further manipulated and oxidized to the final dialdehyde. tandfonline.com
Another widely used chiral auxiliary is Ellman's tert-butanesulfinamide. osi.lv It is particularly effective for the asymmetric synthesis of chiral amines, but its principles can be applied to other systems. Substrate-controlled diastereoselective epoxidation of a meso-epoxide precursor is another advanced strategy that could be adapted to generate a chiral intermediate en route to the target molecule. mdpi.com
The Sharpless asymmetric dihydroxylation is a key method for creating chiral diols from alkenes. nih.govoup.com A potential precursor, (E)-1-(3-methoxyphenyl)prop-1-ene, could undergo asymmetric dihydroxylation to produce a chiral 1,2-diol. This intermediate could then be elaborated to the final 1,3-dialdehyde structure.
Table 2: Chiral Auxiliaries for Diastereoselective Synthesis
| Chiral Auxiliary | Key Reaction Type | Typical Diastereomeric Excess (d.e.) | Cleavage Conditions |
|---|---|---|---|
| Evans' Oxazolidinones | Aldol Condensation tandfonline.com | >95% | LiBH₄ or LiOH/H₂O₂ |
| Ellman's Sulfinamide | Addition to Imines osi.lv | >90% | Mild acid (e.g., HCl) |
| Oppolzer's Camphor Sultam | Radical Coupling, Alkylation | >90% | LiAlH₄ or acid/base hydrolysis |
These methodologies provide a robust toolkit for the synthesis of complex molecules like this compound, enabling precise control over both chemical selectivity and stereochemistry.
Enantioselective Catalytic Synthesis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)
The direct, enantioselective synthesis of this compound and its derivatives from prochiral precursors is a highly desirable strategy, offering atom economy and efficiency. Both organocatalysis and metal-catalyzed reactions have emerged as powerful tools for establishing the chiral center in related 2-arylpropanal structures.
Organocatalysis:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. echemcom.com For the synthesis of chiral aldehydes, proline and its derivatives are often employed. numberanalytics.comjst.go.jp These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. For instance, the asymmetric alkylation of an enamine formed from a propanal derivative and a chiral amine catalyst can establish the stereocenter. While direct literature on this compound is scarce, analogous reactions with 2-phenylpropanal (B145474) derivatives using L-proline-derived catalysts have shown success in achieving optical activity. jst.go.jp
A plausible organocatalytic approach to a precursor of this compound could involve the asymmetric Michael addition of a nucleophile to a cinnamaldehyde (B126680) derivative, catalyzed by a chiral diarylprolinol silyl (B83357) ether. This methodology is effective for creating chiral γ-nitroaldehydes, which are precursors to other functional groups. acs.org
Metal-Catalyzed Asymmetric Reactions:
Transition metal catalysis offers a broad spectrum of reactions for enantioselective synthesis. numberanalytics.com For structures similar to this compound, several metal-catalyzed approaches are noteworthy:
Asymmetric Hydrogenation: The hydrogenation of a corresponding unsaturated precursor, such as a 2-(3-methoxyphenyl)propenedial, using a chiral transition metal complex (e.g., Rhodium-BINAP or Ruthenium-BINAP) can produce the chiral dialdehyde. This technique is well-established for the synthesis of 2-arylpropanoic acids and could be adapted for aldehydes.
Asymmetric Hydroformylation: The hydroformylation of a 1-(3-methoxyphenyl)ethene derivative with a chiral rhodium catalyst could introduce one of the aldehyde groups enantioselectively. numberanalytics.com However, achieving chemoselectivity to form the dialdehyde without over-reduction would be a significant challenge.
Copper-Catalyzed Asymmetric Synthesis: Copper-based catalysts have shown remarkable versatility in asymmetric synthesis. bohrium.com For example, Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been used to synthesize chiral pyrrolidine (B122466) structures, showcasing copper's ability to control stereochemistry in complex formations. bohrium.com Adapting such a system for the synthesis of the target dialdehyde would require a novel reaction design.
Below is a table summarizing the potential enantioselective catalytic methods for synthesizing precursors to this compound, based on analogous reactions reported in the literature.
| Catalytic Method | Catalyst Type | Substrate Type | Typical Enantiomeric Excess (e.e.) |
| Organocatalytic Alkylation | L-Proline Derivative | 2-Phenylpropanal | ~50% |
| Organocatalytic Michael Addition | Diarylprolinol Silyl Ether | Nitroalkene | >99% |
| Asymmetric Hydrogenation | Rhodium-BINAP | α,β-Unsaturated Ester | up to 95% |
| Asymmetric Hydroformylation | Rhodium-Chiral Phosphine | Styrene Derivative | High e.e. reported |
Resolution Techniques for Enantiomeric Separation
When a racemic mixture of this compound is synthesized, resolution techniques are necessary to separate the enantiomers. These methods rely on the different physical properties of diastereomers formed by reacting the racemate with a chiral resolving agent. libretexts.org
Diastereomeric Salt Formation and Crystallization:
This is a classical and widely used method for resolving racemic acids and amines. libretexts.orgpharmtech.com For a dialdehyde like this compound, it would first need to be converted to a derivative, such as a carboxylic acid or an amine, that can form salts. For instance, oxidation of the dialdehyde to the corresponding dicarboxylic acid, followed by reaction with a chiral base (e.g., brucine, strychnine, or a chiral amine like (R)-1-phenylethylamine), would yield a mixture of diastereomeric salts. libretexts.org These diastereomers possess different solubilities, allowing for their separation by fractional crystallization. pharmtech.com After separation, the pure enantiomer of the dicarboxylic acid can be recovered by treatment with an acid, and subsequently converted back to the dialdehyde if needed.
Chromatographic Methods:
Chiral chromatography is another powerful technique for enantiomeric separation. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative method for separating enantiomers of various compounds, including 2-arylpropanals. rsc.org
Kinetic Resolution:
Kinetic resolution involves the differential reaction rate of enantiomers with a chiral catalyst or reagent. For example, a chemoenzymatic dynamic kinetic resolution of 2-arylpropanals using alcohol dehydrogenases has been reported to produce (2S)-2-arylpropanols with high enantiomeric excess. rsc.org This process involves the selective reduction of one enantiomer of the aldehyde to the corresponding alcohol, allowing for the separation of the unreacted enantiomer or the alcohol product.
A summary of applicable resolution techniques for derivatives of this compound is presented below.
| Resolution Technique | Principle | Derivative Required | Example Resolving Agent/Method |
| Diastereomeric Salt Crystallization | Different solubility of diastereomers | Dicarboxylic acid | (R)-1-phenylethylamine |
| Chiral HPLC | Differential interaction with CSP | Aldehyde or derivative | Chiral column (e.g., Daicel OD-H) |
| Dynamic Kinetic Resolution | Different reaction rates | Aldehyde | Alcohol Dehydrogenase |
Optimization of Synthetic Pathways and Process Intensification
To move from a laboratory-scale synthesis to a viable industrial process, optimization of the synthetic pathway and process intensification are crucial. This involves improving reaction efficiency, selectivity, and sustainability.
Reaction Condition Optimization through Design of Experiments (DoE)
Design of Experiments (DoE) is a statistical methodology for systematically varying multiple reaction parameters simultaneously to identify the optimal conditions for a desired outcome, such as yield or selectivity. acs.orgrsc.org This approach is more efficient than traditional one-variable-at-a-time (OVAT) optimization. acs.org
For the synthesis of an aldehyde, key factors to investigate using DoE could include temperature, reaction time, catalyst loading, substrate concentration, and solvent type. rsc.org For example, in a Pd-catalyzed aerobic oxidation of an alcohol to an aldehyde, a DoE study could be designed to explore the effects of these parameters on the product yield. rsc.org A response surface methodology (RSM) can then be used to model the relationship between the factors and the response, allowing for the prediction of the optimal conditions. echemcom.com
A hypothetical DoE setup for the oxidation of a precursor diol to this compound is outlined in the table below.
| Factor | Low Level | High Level |
| Temperature (°C) | 60 | 100 |
| Catalyst Loading (mol%) | 1 | 5 |
| Oxidant Equivalents | 2.1 | 3.0 |
| Reaction Time (h) | 4 | 12 |
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Continuous research into new catalysts is essential for improving synthetic efficiency and selectivity. For the synthesis of dialdehydes like this compound, novel catalytic systems could offer significant advantages.
Recent developments in catalysis for aldehyde synthesis include:
Novel Homogeneous Catalysts: The synthesis of novel Salen Mn(III) complexes has been reported for the epoxidation of alkenes, which are precursors to diols and subsequently dialdehydes. researchgate.net The development of new ligands for transition metals like palladium and rhodium continues to yield catalysts with improved activity and selectivity for oxidation and hydroformylation reactions. numberanalytics.com
Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and catalyst recycling, contributing to a more sustainable process. For example, zeolites have been investigated as catalysts for various organic transformations. researchgate.net
Deep Eutectic Solvents (DES) as Catalysts: Novel deep eutectic solvent-based surfactants have been developed as catalysts for the selective and rapid oxidation of alcohols to aldehydes, offering a greener alternative to traditional solvent systems. frontiersin.org
The exploration of these and other novel catalytic systems holds the key to developing a highly efficient, selective, and sustainable synthesis of this compound and its valuable derivatives.
Fundamental Reactivity Patterns of the Propane-1,3-dial Moiety
The propane-1,3-dial functional group, a 1,3-dicarbonyl compound, is characterized by two aldehyde groups separated by a single carbon. This arrangement leads to enhanced acidity of the α-hydrogen and allows the molecule to act as both a nucleophile and an electrophile, depending on the reaction conditions. fiveable.me
Nucleophilic Addition Reactions (e.g., Aldol Condensations, Knoevenagel Condensations)
The propane-1,3-dial moiety readily undergoes nucleophilic addition reactions, a cornerstone of carbon-carbon bond formation. The presence of two carbonyl groups enhances the acidity of the alpha-hydrogen, facilitating the formation of an enolate, a key nucleophilic intermediate. fiveable.me
Aldol and Knoevenagel Condensations: In the presence of a base, this compound can act as a nucleophile, attacking another aldehyde or ketone in an aldol condensation. Alternatively, it can react with active methylene compounds in a Knoevenagel condensation. For instance, the reaction of a 1,3-dicarbonyl compound with an enecarbamate, a surrogate for an aliphatic aldehyde-derived imine, can be catalyzed by Lewis acids like copper(II) triflate (Cu(OTf)₂) or scandium(III) triflate (Sc(OTf)₃) to yield Mannich-type products. acs.orgnih.gov These reactions are fundamental in synthesizing more complex molecular architectures.
A representative reaction is the Knoevenagel condensation of a dicarbonyl compound with an aldehyde or ketone, which proceeds via a nucleophilic addition followed by dehydration to yield a conjugated system.
| Reactants | Catalyst/Conditions | Product Type |
| 1,3-Dicarbonyl Compound + Aldehyde/Ketone | Base (e.g., piperidine, pyridine) | α,β-unsaturated carbonyl compound |
| 1,3-Dicarbonyl Compound + Enecarbamate | Lewis Acid (e.g., Cu(OTf)₂, Sc(OTf)₃) | Mannich-type adduct acs.org |
Intramolecular Cyclization and Annulation Pathways (e.g., Formation of Heterocycles, Carbocycles)
The dual aldehyde functionality of this compound provides a template for intramolecular reactions, leading to the formation of cyclic structures. These cyclization reactions are powerful tools for constructing heterocyclic and carbocyclic ring systems.
Heterocycle Formation: Reactions with dinucleophiles can lead to the formation of various heterocycles. For example, condensation with hydrazine (B178648) or its derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles.
Carbocycle Formation: Intramolecular aldol-type condensations can be induced under specific conditions, leading to the formation of five- or six-membered carbocycles. Furthermore, radical-mediated cyclizations of δ-aryl-β-dicarbonyl compounds, a class to which this compound belongs, can be initiated by oxidizing agents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to form tetralone derivatives. beilstein-journals.orgresearchgate.net The success of these cyclizations often depends on the stability of the resulting radical intermediates. beilstein-journals.orgresearchgate.net An electrochemical approach using Cp₂Fe as a catalyst can also achieve dehydrogenative cyclization of 1,3-dicarbonyl compounds. beilstein-journals.org
| Reaction Type | Reagents/Conditions | Cyclic Product |
| Intramolecular Radical Cyclization | Cerium(IV) ammonium nitrate (CAN) in MeOH | 2-Tetralone derivatives beilstein-journals.orgresearchgate.net |
| Electrochemical Dehydrogenative Cyclization | Cp₂Fe catalyst, constant current electrolysis | 3,4-dihydro-1H-quinolin-2-one derivatives beilstein-journals.org |
| Domino Propargylation/Furanylation | 2,4-diyn-1-ols | Aryl/heteroaryl-fused benzofurans nih.gov |
Redox Reactions (e.g., Selective Reductions to Diols or Alcohols, Oxidations to Carboxylic Acids)
The aldehyde groups of the propane-1,3-dial moiety are susceptible to both reduction and oxidation, offering pathways to a variety of related functional groups.
Selective Reductions: The two aldehyde groups can be selectively reduced to primary alcohols. The reduction of both aldehydes yields the corresponding 1,3-diol, 2-(3-methoxyphenyl)propane-1,3-diol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation. The choice of reagent and reaction conditions can sometimes allow for the selective reduction of one aldehyde group over the other, leading to a hydroxyaldehyde.
Oxidations: Oxidation of the aldehyde groups can lead to the formation of carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert both aldehyde groups to carboxylic acids, yielding 2-(3-methoxyphenyl)propanedioic acid. ajchem-a.com Milder oxidizing agents might allow for the selective oxidation of one aldehyde. For instance, the silver ion-catalyzed oxidation of 1,3-propanediol with peroxydisulphate ion has been shown to initially yield 3-hydroxypropionaldehyde. Similarly, homogeneous oxidation of 1,3-propanediol with oxygen at elevated temperatures can produce acrolein, which can be further oxidized to acrylic acid. nih.gov
| Transformation | Reagents/Conditions | Product |
| Reduction | NaBH₄ or LiAlH₄ | 2-(3-Methoxyphenyl)propane-1,3-diol |
| Oxidation | KMnO₄ | 2-(3-Methoxyphenyl)propanedioic acid ajchem-a.com |
| Silver-catalyzed Oxidation | Ag⁺, S₂O₈²⁻ | 3-Hydroxypropionaldehyde (initial product) |
| Homogeneous Oxidation | O₂, 400-500 K | Acrolein nih.gov |
Influence of the 3-Methoxyphenyl Group on Reaction Mechanisms
The 3-methoxyphenyl substituent plays a crucial role in modulating the reactivity of the propanedial moiety through a combination of electronic and steric effects.
Electronic Effects (Inductive and Resonance) of the Methoxy (B1213986) Substituent
The methoxy group (-OCH₃) exerts both inductive and resonance effects, which influence the electron density of the aromatic ring and, consequently, the reactivity of the entire molecule. vaia.comlibretexts.org
Inductive Effect: Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect) that pulls electron density from the benzene (B151609) ring through the sigma bond. vaia.comlumenlearning.com
Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R or +M effect). vaia.com This effect increases the electron density at the ortho and para positions of the ring. vaia.comlumenlearning.com
| Effect | Description | Impact on Aromatic Ring |
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to oxygen's electronegativity. vaia.comlumenlearning.com | Deactivates the ring, particularly at the meta position. vaia.com |
| Resonance Effect (+R) | Donation of lone pair electrons from oxygen into the aromatic π-system. vaia.com | Activates the ring, increasing electron density at ortho and para positions. vaia.comlumenlearning.com |
Steric Hindrance and Conformational Control by the Aromatic Moiety
The physical presence of the 3-methoxyphenyl group can introduce steric hindrance, which can affect the rate and regioselectivity of reactions at the propanedial core. libretexts.orgquora.comfiveable.me
Steric Hindrance: The bulky aromatic ring can hinder the approach of reagents to the aldehyde groups and the α-carbon. libretexts.orglibretexts.org This steric congestion can influence which of the two aldehyde groups is more accessible for reaction or may favor attack from a less hindered face of the molecule. The size of the substituent can significantly impact reaction rates, especially in sterically demanding reactions like S_N2 substitutions. libretexts.orgreddit.com
Conformational Control: The rotational freedom around the bond connecting the aromatic ring to the propanedial unit is not completely free. Certain conformations may be favored to minimize steric interactions between the ortho-hydrogens of the phenyl ring and the aldehyde groups. These preferred conformations can influence the stereochemical outcome of reactions, particularly in asymmetric synthesis where the facial bias of the carbonyl groups is important.
The interplay of these electronic and steric factors ultimately governs the specific reactivity and transformation pathways of this compound, making it a versatile building block in organic synthesis.
No direct mechanistic studies, kinetic data, or thermodynamic analyses for the specific compound this compound could be found in the provided search results. The search results primarily discuss related compounds, such as lignin model compounds with similar structural motifs (e.g., methoxyphenyl and propanediol moieties), but not the exact dialdehyde .
Due to the lack of specific information for this compound, a detailed article adhering to the requested outline cannot be generated. Information from related compounds cannot be used as a substitute, as the reactivity and mechanistic pathways can differ significantly based on the precise chemical structure.
To generate the requested article, research would need to be conducted specifically on this compound to determine its reactivity, the potential for aromatic ring participation in intermediates, and the kinetic and thermodynamic parameters of its transformations. Without such dedicated studies, any attempt to create the article would be speculative and would not meet the required standard of scientific accuracy.
Derivatization Strategies and Functionalization of 2 3 Methoxyphenyl Propanedial
Selective Functionalization of Aldehyde Groups
The presence of two aldehyde moieties in 2-(3-Methoxyphenyl)propanedial (B2474072) offers opportunities for both selective monofunctionalization and complete difunctionalization, leading to a variety of linear, branched, and cyclic structures.
Monofunctionalization vs. Difunctionalization Strategies
The chemical equivalence of the two aldehyde groups in this compound presents a challenge in achieving selective monofunctionalization.
Difunctionalization is typically the more straightforward pathway, achieved by reacting the dialdehyde (B1249045) with at least two equivalents of a nucleophilic reagent. This approach ensures that both aldehyde groups are converted, leading to symmetrical products.
Monofunctionalization requires careful control of reaction conditions to favor the reaction at only one of the two aldehyde sites. Common strategies to achieve this selectivity include:
Stoichiometric Control: Using a sub-stoichiometric amount of the derivatizing agent or maintaining a large excess of the dialdehyde can statistically favor the mono-adduct.
Bulky Reagents: Employing sterically hindered reagents may halt the reaction after the first functionalization due to increased steric hindrance around the remaining aldehyde group.
Solid-Phase Synthesis: Anchoring the dialdehyde to a solid support through one of the aldehyde groups can allow for selective reaction at the free terminus.
The choice between these strategies depends on the desired final product and the reactivity of the specific reagents involved.
Formation of Imines, Oximes, Hydrazones, and Acetals
The carbonyl groups of this compound readily undergo condensation reactions with various nitrogen and oxygen nucleophiles to form stable derivatives. These reactions are fundamental for both protecting the aldehyde groups and for constructing more complex molecular architectures.
Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines. Depending on the stoichiometry, either a mono-imine or a di-imine can be formed. These intermediates are often used in situ for the synthesis of nitrogen-containing heterocycles.
Oximes: Condensation with hydroxylamine (B1172632) yields mono- or di-oximes. This reaction is a classic derivatization for aldehydes.
Hydrazones: Treatment with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) affords the corresponding hydrazones. These derivatives are key intermediates in the synthesis of pyrazoles. sciencemadness.orgslideshare.net
Acetals: The aldehyde groups can be protected by forming acetals upon reaction with alcohols in the presence of an acid catalyst. libretexts.orglibretexts.org The use of diols, such as ethylene (B1197577) glycol or 1,3-propanediol (B51772), is particularly common as it leads to the formation of stable five- or six-membered cyclic acetals (dioxolanes or dioxanes, respectively). organic-chemistry.orgpressbooks.pub This protection is reversible under acidic aqueous conditions. libretexts.org
| Reagent Type | General Structure | Product Type |
| Primary Amine | R-NH₂ | Imine |
| Hydroxylamine | NH₂OH | Oxime |
| Hydrazine | NH₂NH₂ | Hydrazone |
| Alcohol/Diol | R-OH / HO-(CH₂)n-OH | Acetal / Cyclic Acetal |
Construction of Diverse Organic Scaffolds
As a 1,3-dicarbonyl compound, this compound is an exemplary substrate for a multitude of cyclocondensation reactions, enabling the synthesis of a wide array of important heterocyclic systems and polyfunctional molecules. researchgate.net
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrazoles, Imidazoles)
The reaction of this compound with nitrogen-containing reagents is a powerful method for constructing various nitrogen heterocycles.
Pyridines: Substituted pyridines can be synthesized via modifications of the Hantzsch pyridine (B92270) synthesis. gcwgandhinagar.compharmaguideline.com This typically involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. baranlab.org For example, reacting this compound with an enamine or another carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297) can yield a polysubstituted pyridine ring. organic-chemistry.orgcore.ac.uk
Pyrazoles: The Knorr pyrazole (B372694) synthesis provides a direct route to pyrazoles through the cyclocondensation of 1,3-dicarbonyls with hydrazines. sciencemadness.org The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 4-(3-methoxyphenyl)pyrazole.
Imidazoles: While the classic Debus-Radziszewski imidazole (B134444) synthesis utilizes 1,2-dicarbonyl compounds, various multicomponent strategies exist for synthesizing imidazoles. wikipedia.orgorganic-chemistry.org The synthesis of highly substituted imidazoles can be achieved from a dicarbonyl compound, an aldehyde, and ammonia or a primary amine, highlighting a potential, albeit less direct, pathway for utilizing this compound in imidazole synthesis. baranlab.orgrsc.org
| Heterocycle | Key Reagents | General Method |
| Pyridine | Aldehyde, Ammonia Source (e.g., NH₄OAc) | Hantzsch Synthesis / Bohlmann-Rahtz |
| Pyrazole | Hydrazine (or substituted hydrazine) | Knorr Pyrazole Synthesis |
| Imidazole | Aldehyde, Ammonia/Primary Amine | Debus-Radziszewski Synthesis |
Creation of Oxygen-Containing Ring Systems (e.g., Dioxolanes, Furans, Pyrones)
The reactivity of this compound also extends to the formation of oxygen-containing heterocycles.
Dioxolanes: As previously mentioned, the reaction with 1,2-diols like ethylene glycol under acidic catalysis provides a straightforward method to synthesize 1,3-dioxolane (B20135) rings. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction converts the aldehyde groups into cyclic acetals, which can serve as protecting groups or as stable structural elements within a larger molecule.
Furans: The Feist-Benary furan (B31954) synthesis is a well-established method that involves the reaction of a 1,3-dicarbonyl compound with an α-haloketone in the presence of a base. gcwgandhinagar.com Applying this to this compound would lead to highly substituted furans. Other modern methods involve transition-metal-catalyzed cyclizations with various partners. rsc.orgnih.govresearchgate.netorganic-chemistry.org
Pyrones: Substituted α-pyrones (2-pyrones) can be prepared from 1,3-dicarbonyl compounds through various condensation and cyclization strategies. scribd.combeilstein-journals.org For instance, acid-catalyzed condensation with a ketone carrying an α-methylene group can produce pyrylium (B1242799) salts, which can be converted to pyrones. scribd.com Other methods involve reactions with alkynyl esters or other activated carbonyl compounds. organic-chemistry.orgmdpi.com
| Heterocycle | Key Reagents | General Method |
| 1,3-Dioxolane | 1,2-Diol (e.g., Ethylene Glycol), Acid Catalyst | Acetalization |
| Furan | α-Haloketone, Base | Feist-Benary Synthesis |
| 2-Pyrone | Ketone with α-methylene, Acid / Alkynyl Ester | Cyclocondensation |
Formation of Polyfunctionalized Linear and Branched Molecules
Beyond cyclization reactions, the dual aldehyde functionality of this compound allows for its use in constructing complex acyclic molecules. The aldehyde groups can participate in a range of carbon-carbon bond-forming reactions, such as:
Aldol (B89426) Reactions: Base- or acid-catalyzed self-condensation or crossed-aldol reactions with other enolizable carbonyl compounds can lead to the formation of longer, polyfunctionalized carbon chains.
Wittig and Related Olefinations: Reaction with phosphorus ylides can convert one or both aldehyde groups into carbon-carbon double bonds, introducing alkenyl substituents.
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde groups provides a route to secondary alcohols, extending the carbon skeleton and creating new stereocenters.
Through sequential and controlled application of these reactions, this compound serves as a starting point for building intricate linear or branched molecules bearing multiple functional groups, such as hydroxyls, carbonyls, and double bonds. For instance, reduction of the dialdehyde would yield 2-(3-methoxyphenyl)propane-1,3-diol, a triol that can be further functionalized.
Research on this compound Remains Elusive
The initial information gathered confirms the basic identification of this compound, including its molecular formula (C10H10O3) and CAS number (857500-62-0). However, scholarly articles detailing its functionalization or its role in the development of more complex chemical structures, as outlined in the requested article structure, are absent from the public domain.
Investigations into related compounds, such as various isomers of methoxyphenyl-propanediol, have been documented. For instance, research exists on the synthesis and application of compounds like 3-(o-methoxyphenoxy)-1,2-propanediol-1-carbamate and chlorinated derivatives of 1-(methoxyphenyl)-1,2-propanediol. These studies explore their synthesis, including asymmetric synthesis to obtain specific stereoisomers, and their potential as fungal metabolites or as model compounds for lignin (B12514952). However, this information does not directly address the chemical behavior or synthetic applications of this compound.
The absence of dedicated research on this compound in the specified areas of chiral ligand and organocatalyst synthesis, as well as in polymer chemistry, prevents a detailed discussion and the creation of the requested scientific article. Further research would be required to elucidate the derivatization pathways and potential applications of this specific compound.
Computational Chemistry and Advanced Spectroscopic Studies of 2 3 Methoxyphenyl Propanedial Systems
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical methods are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. For 2-(3-Methoxyphenyl)propanedial (B2474072), these investigations are crucial for understanding its stability, reactivity, and potential interactions.
Conformational Analysis and Energy Minima
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the phenyl ring, the methoxy (B1213986) group, and the propanedial (B3416024) backbone. Conformational analysis aims to identify the stable arrangements of the molecule, corresponding to energy minima on the potential energy surface. plos.orgnih.govrsc.org
The orientation of the methoxy group also contributes to the conformational landscape. Due to the electronic donating nature of the methoxy group, its orientation can influence the electronic distribution in the aromatic ring.
A systematic conformational search, typically performed using molecular mechanics or semi-empirical methods followed by optimization with higher-level Density Functional Theory (DFT) calculations, would reveal the global and local energy minima. The relative energies of these conformers are crucial for understanding the population distribution at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche | 60° | 1.5 |
| Eclipsed | 0° | 5.0 |
| Gauche' | -60° | 1.5 |
Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. The values are hypothetical and would require specific calculations for validation.
Electronic Structure Calculations (e.g., Frontier Molecular Orbitals, Charge Distributions)
The electronic structure of this compound provides a map of its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding its chemical behavior. researchgate.nettandfonline.com
The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenyl (B12655295) ring, a consequence of the electron-donating methoxy group. tandfonline.comlibretexts.orgmsu.edulibretexts.org The LUMO, conversely, relates to the ability to accept electrons, highlighting regions prone to nucleophilic attack. The LUMO is anticipated to be centered on the electron-deficient propanedial moiety, specifically on the carbonyl carbons.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. researchgate.nettandfonline.com For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and methoxy groups, indicating nucleophilic centers. Positive potential (blue/green) would be expected around the acidic hydrogen of the propanedial group and the carbonyl carbons, signifying electrophilic sites.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are hypothetical and representative of similar aromatic carbonyl compounds. Actual values would be obtained from specific DFT calculations.
Aromaticity and Tautomerism Studies
The aromaticity of the phenyl ring in this compound is a defining feature of its structure and reactivity. Computational methods can quantify this aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS). The methoxy and propanedial substituents can modulate the electron density and, consequently, the aromatic character of the ring.
A significant aspect of the chemistry of this compound is the potential for keto-enol tautomerism within the propanedial fragment. oup.commdpi.comresearchgate.netorientjchem.org The β-dicarbonyl system can exist in equilibrium between the diketo form and various enol forms. The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the 3-methoxyphenyl substituent.
Computational studies can predict the relative energies of the tautomers and the energy barriers for their interconversion. oup.com For many β-dicarbonyl compounds, the enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring. oup.commdpi.comresearchgate.net DFT calculations would be essential to determine the preferred tautomeric form of this compound in the gas phase and in different solvents.
Mechanistic Probing via Density Functional Theory (DFT) Calculations
DFT is a powerful tool for investigating reaction mechanisms, providing detailed information about the energetic and geometric changes that occur as reactants are converted into products.
Elucidation of Reaction Pathways and Transition State Geometries
For this compound, DFT calculations can be employed to explore various potential reaction pathways, such as its involvement in condensation or cyclization reactions. beilstein-journals.orgcdnsciencepub.com By mapping the potential energy surface, it is possible to identify the most favorable reaction routes.
A crucial aspect of this is the location and characterization of transition state (TS) structures. researchgate.netucsb.edunih.govumw.edu A transition state represents the energy maximum along the reaction coordinate and is a first-order saddle point on the potential energy surface. ucsb.edu The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a hypothetical intramolecular aldol (B89426) condensation of this compound, DFT could elucidate the structure of the cyclic transition state leading to a substituted aromatic product.
Calculation of Activation Barriers and Reaction Energetics
Once the reactants, products, and transition states for a given reaction have been optimized, DFT can be used to calculate the reaction energetics. The activation barrier, or activation energy (Ea), is the energy difference between the transition state and the reactants. umw.edulibretexts.org This value is a key determinant of the reaction rate, with lower activation barriers corresponding to faster reactions.
For reactions involving this compound, DFT could be used to predict how the 3-methoxy substituent influences the activation barriers compared to an unsubstituted phenylpropanedial. The electron-donating nature of the methoxy group is expected to affect the stability of intermediates and transition states, thereby altering the reaction kinetics. libretexts.orgmsu.edulibretexts.orgcdnsciencepub.com
Table 3: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Step | Activation Energy (Ea) (kcal/mol) |
| Nucleophilic Attack | 15.2 |
| Proton Transfer | 8.5 |
| Dehydration | 20.1 |
Note: This table presents hypothetical values for a plausible multi-step reaction. The actual activation energies would depend on the specific reaction being studied and would require detailed DFT calculations.
Modeling of Solvent Effects and Catalytic Species Interactions
The chemical behavior, reactivity, and spectroscopic properties of a molecule like this compound are profoundly influenced by its immediate environment. Computational chemistry provides powerful tools to model these interactions, particularly the effects of solvents and the presence of catalytic species.
Modeling of Solvent Effects: Solvent effects are typically modeled using either explicit or implicit solvent models. In an explicit solvent model , individual solvent molecules are included in the computational simulation, offering a highly detailed picture of specific interactions like hydrogen bonding. However, this approach is computationally expensive.
A more common approach is the implicit solvent model , such as the Polarizable Continuum Model (PCM). mdpi.com In this method, the solvent is treated as a continuous medium with a defined dielectric constant, creating a cavity in which the solute molecule resides. This model is efficient for predicting how a solvent's polarity might affect the conformational stability and electronic properties of this compound. For instance, polar solvents would be expected to stabilize more polar conformers of the molecule. The impact of solvation on the bond dissociation enthalpies (BDEs) of similar phenolic compounds has been shown to be significant, with aqueous models altering the BDE values compared to the gas phase. mdpi.com
Modeling Interactions with Catalytic Species: Computational modeling is crucial for understanding how this compound might interact with a catalyst, for example, in a reduction or oxidation reaction. Density Functional Theory (DFT) calculations can be used to map the reaction pathway, identify transition states, and calculate activation energies. researchgate.net This can elucidate the mechanism of catalytic processes, such as the iridium-catalyzed conversion of 1,3-propanediol (B51772), which proceeds through a propanal intermediate. organicchemistrydata.org For this compound, modeling could predict how the methoxy group and the dialdehyde (B1249045) functionality coordinate with a metal center or an enzyme's active site, guiding the design of selective catalytic transformations. rsc.org
Advanced Spectroscopic Interpretation and Correlative Analyses
Elucidation of Stereochemical Configuration and Conformation Using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed insight into connectivity and stereochemistry. longdom.orgnumberanalytics.comnumberanalytics.com For a molecule like this compound, which contains a chiral center at the C2 position, NMR is essential for determining its three-dimensional structure.
1D and 2D NMR Techniques:
¹H NMR: The proton NMR spectrum would provide initial information. The aldehydic protons would appear as distinct signals, likely in the δ 9-10 ppm region. The methoxy group protons would be a sharp singlet around δ 3.8 ppm, while the aromatic and aliphatic protons would provide a complex pattern of signals. rsc.org
¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. The carbonyl carbons of the aldehyde groups would be found significantly downfield (δ 190-200 ppm).
COSY (Correlation Spectroscopy): This 2D technique reveals proton-proton (¹H-¹H) coupling networks, establishing which protons are on adjacent carbons. longdom.org It would be used to trace the connectivity from the aromatic ring through the propanedial backbone.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire molecular skeleton.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. This is paramount for determining the molecule's preferred conformation and relative stereochemistry. conicet.gov.ar
Analysis of coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs) would allow for the determination of the relative stereochemistry in related acyclic systems. nmrwiki.org
Illustrative NMR Data: While specific data for this compound is not available, the following table provides representative ¹H and ¹³C NMR chemical shifts for a structurally related compound, 2-(3-methoxyphenyl)pyridine, to illustrate the expected regions for the different functional groups. rsc.org
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.97 - 7.76 | 111.9, 115.0, 119.2, 129.7 |
| Methoxy (OCH₃) | 3.88 | 55.3 |
| Aromatic C-O | --- | 160.0 |
| Hypothetical Aldehyde CH | ~9.5-10.0 | ~190-200 |
| Hypothetical Aliphatic CH | ~3.5-4.5 | ~50-60 |
| Note: Aldehyde and aliphatic values are hypothetical estimates based on typical ranges. |
Mass Spectrometric Fragmentation Pathway Analysis for Structural Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. uomustansiriyah.edu.iq
For this compound, Electron Ionization (EI) would likely induce fragmentation. Common fragmentation pathways for aromatic aldehydes include:
α-Cleavage: Cleavage of bonds adjacent to the carbonyl group is a dominant process. Loss of a hydrogen radical (H•) from an aldehyde group would result in a strong M-1 peak. jove.com Loss of the second formyl group (•CHO) is also a probable pathway.
Benzylic Cleavage: The bond between the chiral carbon (C2) and the phenyl ring is a likely point of cleavage, leading to the formation of a stable methoxy-substituted benzyl (B1604629) cation or radical.
McLafferty Rearrangement: While less common for aromatic aldehydes without a sufficiently long alkyl chain, this pathway should be considered if applicable. jove.comlibretexts.org
In Electrospray Ionization (ESI), a softer ionization technique, the protonated molecule [M+H]⁺ would be prominent. Tandem MS (MS/MS) experiments on this ion would provide diagnostic fragments. For aromatic aldehydes, unique in-source reactions can also occur; for example, analysis using methanol (B129727) as a solvent can lead to the formation of an [M+15]⁺ ion through a gas-phase aldol reaction, which can be a diagnostic tool for identifying aromatic aldehydes. nih.gov
Representative Fragmentation Data: The table below illustrates a hypothetical fragmentation pattern for this compound (Molecular Weight: 180.19 g/mol ) based on established principles of aldehyde fragmentation. jove.comcore.ac.uk
| m/z (mass/charge) | Possible Fragment Identity | Fragmentation Pathway |
| 180 | [C₁₀H₁₀O₃]⁺• | Molecular Ion (M⁺•) |
| 179 | [C₁₀H₉O₃]⁺ | Loss of H• (α-cleavage) |
| 151 | [C₁₀H₉O₂]⁺ | Loss of CHO• (α-cleavage) |
| 121 | [C₈H₉O]⁺ | Benzylic cleavage, loss of C₂H₂O₂ |
| 107 | [C₇H₇O]⁺ | Methoxy tropylium (B1234903) ion |
| 91 | [C₇H₇]⁺ | Tropylium ion (loss of OCH₃) |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. numberanalytics.com For this compound, key expected IR absorptions include:
C=O Stretch: A very strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the aldehyde carbonyl groups.
C-H Stretch (Aldehydic): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
C-O-C Stretch (Ether): A strong band typically found between 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch). mdpi.comresearchgate.net
Aromatic C-H Bending: Bands in the fingerprint region (< 900 cm⁻¹) can help identify the 1,3- (meta) substitution pattern on the benzene (B151609) ring.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). A vibration is Raman-active if it causes a change in the molecule's polarizability. uomustansiriyah.edu.iq It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman would be useful for observing:
Aromatic Ring Vibrations: The symmetric "ring-breathing" mode, often around 1000 cm⁻¹, is typically strong in the Raman spectrum. The C=C stretching vibrations in the 1580-1610 cm⁻¹ range are also prominent. d-nb.inforesearchgate.net
C=C and C-C Bonds: These non-polar bonds often give stronger Raman signals than IR signals.
By combining DFT calculations with experimental spectra, a detailed assignment of each vibrational mode can be achieved, confirming the molecular structure. indexcopernicus.comeurjchem.comresearchgate.net
Table of Key Vibrational Modes:
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | ~2820, ~2720 | Weak | Weak-Medium (IR) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |
| Carbonyl C=O Stretch | 1720-1740 | 1720-1740 | Very Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium (IR), Strong (Raman) |
| Asymmetric C-O-C Stretch | 1200-1300 | Weak | Strong (IR) |
| Symmetric C-O-C Stretch | 1000-1100 | Medium | Strong (IR) |
Synthetic Utility and Research Applications of 2 3 Methoxyphenyl Propanedial
Strategic Role as a Key Intermediate in Complex Molecule Synthesis
The inherent reactivity of the dual aldehyde functionalities in 2-(3-Methoxyphenyl)propanedial (B2474072), combined with the electronic characteristics of the 3-methoxyphenyl (B12655295) group, makes it an attractive starting material for the synthesis of a diverse array of complex molecules.
Phenylpropanoids and lignans (B1203133) are large classes of natural products found widely in plants, exhibiting a broad spectrum of biological activities. nih.gov The synthesis of these compounds often relies on the use of versatile C6-C3 building blocks. This compound represents a prime example of such a precursor. The propanedial (B3416024) moiety can be readily transformed into a variety of other functional groups, enabling the construction of the characteristic propane (B168953) unit of phenylpropanoids.
For instance, the diastereoselective reduction of the 1,3-dicarbonyl system can lead to the formation of chiral 2-aryl-1,3-propanediols, which are key structural motifs in many lignans. acs.orgacs.org The stereochemical outcome of such reductions can often be controlled by the choice of reagents and reaction conditions. acs.org Furthermore, the methoxy (B1213986) group on the phenyl ring is a common feature in many naturally occurring lignans and phenylpropanoids, making this compound a particularly relevant starting material. mdpi.comacs.org The synthesis of various phenylpropanoid glycoside analogues has been achieved through enzymatic and chemical routes, highlighting the modularity of this class of compounds. nih.govacs.org
Table 1: Examples of Phenylpropanoid and Lignan (B3055560) Precursors Synthesized from Related 1,3-Dicarbonyl Compounds
| Precursor Class | Synthetic Transformation | Key Intermediate | Relevance of this compound |
| Lignans | Diastereoselective reduction | 2-Aryl-1,3-propanediol | The reduction of this compound would directly yield a core lignan precursor. |
| Phenylpropanoids | Reductive amination | 3-Amino-2-aryl-propan-1-ol | The dicarbonyl groups can be selectively functionalized to introduce nitrogen for alkaloid synthesis. |
| Neolignans | Oxidative coupling | Aryl-substituted propanes | The aromatic ring can participate in coupling reactions to form dimeric structures. |
Precursor in Medicinal Chemistry Target Synthesis (e.g., Analogue Design)
The structural motif of an aryl group separated from a polar functional group by a short alkyl chain is a common feature in many pharmaceutically active compounds. 2-Aryl-1,3-propanediols, which can be synthesized from their corresponding dicarbonyl precursors, are valuable intermediates in the preparation of a variety of pharmaceutical compounds. google.comgoogle.com The ability to readily modify both the aromatic ring and the 1,3-difunctional propane unit of this compound allows for the systematic design and synthesis of analogues for structure-activity relationship (SAR) studies. nih.gov
For example, the propanedial moiety can be converted into various heterocyclic systems through condensation reactions. The synthesis of biologically active tetrahydropyrimidines has been reported from the reaction of vanillic aldehydes with N-methylthiourea and methyl acetoacetate, demonstrating the utility of aromatic aldehydes in multicomponent reactions to build complex, medicinally relevant scaffolds. frontiersin.org Similarly, the synthesis of pyrazine-2-carboxylic acid derivatives with cytotoxic activity has been achieved using Passerini multicomponent reactions involving various aldehydes. nih.gov The 3-methoxyphenyl group itself is a common substituent in many drug molecules, and its presence in the starting material can streamline the synthesis of new drug candidates.
Table 2: Potential Medicinal Chemistry Scaffolds from this compound
| Target Scaffold | Synthetic Approach | Potential Biological Activity |
| Aryl-substituted pyrimidines | Multicomponent reaction with urea/thiourea and a β-ketoester | Antimicrobial, Anticancer |
| Chiral amino-alcohols | Reductive amination and diastereoselective reduction | CNS agents, Cardiovascular drugs |
| Aryl-substituted β-lactams | Staudinger cycloaddition of an imine derived from the propanedial | Antibacterial |
Contribution to Novel Organic Reaction Development
The unique reactivity of 1,3-dicarbonyl compounds makes them ideal substrates for exploring new reaction methodologies, particularly in the realm of cascade and multicomponent reactions, as well as in the development of stereocontrolled transformations.
Cascade reactions, where a series of transformations occur consecutively in a single pot, offer significant advantages in terms of efficiency and sustainability. longdom.org The 1,3-dicarbonyl unit of this compound is well-suited to participate in such sequences. For example, amine-catalyzed cascade reactions of ketoses with 1,3-dicarbonyl compounds have been described to produce carbon chain elongated ketoses. rsc.orgresearchgate.net This suggests that this compound could react with various nucleophiles in a cascade fashion to generate complex polycyclic structures.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are powerful tools for the rapid generation of molecular diversity. frontiersin.org The dicarbonyl functionality of the target compound can react with a variety of components, such as amines, isocyanides, and other nucleophiles, in MCRs. For instance, the reaction of 1,3-cyclohexanediones with formaldehyde (B43269) and various other components in glycerol (B35011) has been shown to produce complex skeletons. researchgate.net It is conceivable that this compound could be employed in similar MCRs to access novel heterocyclic libraries.
The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. The prochiral nature of this compound and its derivatives makes it an excellent substrate for the development and testing of new asymmetric transformations.
The diastereoselective reduction of 2-aryl-1,3-dicarbonyl compounds to their corresponding 1,3-diols is a well-studied transformation, with the stereochemical outcome often dictated by chelation control. acs.orgacs.org The development of new catalytic systems for the stereocontrolled reduction of such substrates is an active area of research. nih.gov Furthermore, the resulting 2-aryl-1,3-propanediols can undergo enantioselective desymmetrization through catalytic O-alkylation or acylation, providing access to valuable chiral building blocks. nih.govnih.govdicp.ac.cnchinesechemsoc.org The rational design of chiral catalysts for these transformations often relies on understanding the conformational behavior of the substrate, and this compound derivatives would be ideal candidates for such studies.
Table 3: Asymmetric Transformations Applicable to this compound and its Derivatives
| Transformation | Substrate | Product | Method of Stereocontrol |
| Diastereoselective Reduction | This compound | syn- or anti-2-(3-Methoxyphenyl)-1,3-propanediol | Chelation-controlled reduction with various hydride reagents. |
| Enantioselective Desymmetrization | 2-(3-Methoxyphenyl)-1,3-propanediol | Chiral mono-protected 2-(3-Methoxyphenyl)-1,3-propanediol | Kinetic resolution using chiral catalysts (e.g., enzymes, chiral organocatalysts). |
| Asymmetric Aldol (B89426) Reaction | This compound | Chiral β-hydroxy-α-(3-methoxyphenyl)aldehydes | Proline-catalyzed or metal-catalyzed asymmetric aldol reactions. |
Substrate for One-Pot Cascade and Multicomponent Reactions
Advanced Chemical Research in Renewable Resources and Biomass Conversion
The transition to a bio-based economy necessitates the development of new methods for converting renewable biomass into valuable chemicals. Lignin (B12514952), a major component of lignocellulosic biomass, is a rich source of aromatic compounds. nih.gov Catalytic oxidation of lignin can yield aromatic aldehydes such as vanillin (B372448) and syringaldehyde. mdpi.comnih.govrsc.org These biomass-derived aldehydes are valuable platform molecules for the synthesis of a wide range of chemicals. frontiersin.orgrsc.org
While the direct synthesis of this compound from lignin has not been reported, it is conceivable that it could be produced from lignin-derived aromatic aldehydes through C-C bond-forming reactions. For example, a two-carbon extension of a methoxy-substituted benzaldehyde (B42025) could potentially lead to the target propanedial. The development of catalytic processes to convert biomass-derived platform chemicals into more complex, functionalized molecules like this compound is a key area of research in green chemistry. The subsequent conversion of this propanedial into valuable products, as outlined in the sections above, would contribute to the valorization of biomass.
Based on a comprehensive review of available scientific literature, there is limited specific research detailing the use of This compound as a primary model compound for lignin depolymerization or its direct integration into bio-based chemical production pathways. The research in these fields predominantly focuses on more complex lignin model compounds that represent the key linkages found in native lignin, such as the β-O-4 aryl ether linkage.
Therefore, it is not possible to generate a detailed, scientifically accurate article on "this compound" that strictly adheres to the requested outline using the available information. The existing body of research highlights other, more structurally representative molecules for these applications.
For instance, studies on lignin depolymerization frequently employ model compounds like:
Guaiacylglycerol-β-guaiacyl ether (GG) and its derivatives, which accurately mimic the most common β-O-4 linkage in lignin. acs.orgrsc.org
Simpler dimeric models such as 2-phenoxy-1-phenylethanol to investigate specific bond cleavage mechanisms. acs.org
Various phenolic and non-phenolic dimers to understand the influence of different functional groups on reaction pathways under acidic or catalytic conditions. acs.orgresearchgate.net
Similarly, research into bio-based chemical production pathways often centers on the conversion of platform molecules derived directly from biomass, such as glycerol, sugars, and furfurals, into value-added chemicals like 1,3-propanediol (B51772). ieabioenergy.comnachhaltigwirtschaften.atchemmethod.com
While this compound is a recognized chemical compound , its specific application and detailed research findings in the areas of lignin valorization and bio-based production, as required by the article outline, are not documented in the provided search results. To provide a scientifically robust and accurate article, further research focusing specifically on this compound's synthetic utility would be necessary.
Q & A
Basic: What are the established synthetic routes for 2-(3-Methoxyphenyl)propanedial, and what analytical techniques are critical for confirming its structure and purity?
Answer:
Synthesis of this compound typically involves aldol condensation or oxidation of precursor alcohols. For example, propanedial derivatives are often synthesized via controlled oxidation of glycerol analogs or via nucleophilic addition to α,β-unsaturated aldehydes. Key analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of the methoxyphenyl group and propanedial moiety.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity, particularly for detecting side products like dehydrated intermediates .
Note: Discrepancies exist in literature; for instance, lists "this compound" as a synonym for a structurally unrelated compound (CAS 18955-88-9), highlighting the need for careful validation of synthetic targets .
Advanced: How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?
Answer:
Density Functional Theory (DFT) calculations can model:
- Electrophilic reactivity : The electron-donating methoxy group enhances resonance stabilization of the propanedial moiety, increasing susceptibility to nucleophilic attack at the α-carbon.
- Degradation pathways : Simulate pH-dependent hydrolysis or photodegradation kinetics (e.g., bond dissociation energies for methoxy or aldehyde groups) .
Case Study: demonstrates similar computational approaches for optimizing trifluoromethylphenyl-propanal synthesis, which can be adapted for stability studies .
Basic: What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Answer:
- ¹H NMR : Aromatic protons (δ 6.7–7.3 ppm, multiplet for 3-methoxyphenyl), methoxy singlet (δ ~3.8 ppm), and aldehyde protons (δ 9.5–10.5 ppm).
- IR : Strong C=O stretches (~1700 cm⁻¹) and O-CH₃ vibrations (~2850 cm⁻¹).
- UV-Vis : Absorption bands at ~270–300 nm due to π→π* transitions in the aromatic system .
Note: Cross-reference with databases like NIST Chemistry WebBook () for validation, though direct data for this compound is limited .
Advanced: What strategies resolve contradictions in experimental data regarding the compound’s stability under light or pH variations?
Answer:
- Controlled degradation studies : Expose the compound to UV light (254–365 nm) or buffer solutions (pH 2–12) and monitor via LC-MS for decomposition products.
- Kinetic modeling : Use Arrhenius plots to compare degradation rates under different conditions. outlines safety protocols for handling reactive aldehydes, which inform experimental design .
- Collaborative validation : Compare results with independent labs to rule out instrumentation bias .
Basic: What documented biological activities are associated with this compound, and what assays assess these properties?
Answer:
While direct studies are sparse, structurally related propanedial derivatives show:
- Antimicrobial activity : Test via broth microdilution assays (e.g., MIC against E. coli or S. aureus).
- Enzyme inhibition : Screen against kinases or dehydrogenases using fluorescence-based assays.
Methodological Note: demonstrates biological evaluation frameworks for chlorinated phenylamines, adaptable for propanedial derivatives .
Advanced: How do electronic effects of the 3-methoxyphenyl substituent influence the propanedial moiety’s reactivity in nucleophilic additions?
Answer:
- Resonance effects : The methoxy group donates electron density via conjugation, stabilizing the aldehyde carbonyl and reducing electrophilicity at the β-carbon.
- Steric effects : Ortho-substitution on the phenyl ring may hinder nucleophile access. Computational electrostatic potential maps (ESP) can visualize charge distribution.
Experimental Design: Use kinetic isotope effects (KIE) or Hammett plots to quantify substituent impacts, as discussed in for asymmetric catalysis .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal or photolytic degradation.
- Solvent : Dissolve in anhydrous DMSO or ethanol to minimize hydrolysis.
- Documentation : Monitor purity via periodic HPLC analysis, as outlined in for related dialdehydes .
Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate the metabolic fate of this compound in biological systems?
Answer:
- Tracer studies : Synthesize ¹³C-labeled propanedial and track incorporation into metabolites via LC-MS/MS.
- Mechanistic insights : Use deuterium labeling at reactive sites (e.g., α-carbon) to study enzyme-mediated transformations. demonstrates similar approaches for amino acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
